4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
Overview
Description
Scientific Research Applications
Pharmaceutical Intermediate
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine: is primarily employed as an intermediate in pharmaceutical research . Its role is crucial in the synthesis of various drugs, where it acts as a building block for more complex molecules. The compound’s unique structure allows for the introduction of additional functional groups, which can lead to the development of new therapeutic agents.
Mechanism of Action
Target of Action
This compound is often used as an intermediate in pharmaceutical synthesis , suggesting it may be modified to interact with specific biological targets.
Mode of Action
Pyrimidine derivatives have been found to interact with various enzymes and receptors in the body . The specific interactions of this compound would depend on the final pharmaceutical product it is used to synthesize.
Biochemical Pathways
Pyrimidine derivatives can be involved in a wide range of biochemical pathways, depending on their specific structures and targets .
Pharmacokinetics
It is slightly soluble in water , which could influence its absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine. For instance, it should be stored in a cool, dry place in tightly closed containers, away from oxidizing agents . These conditions help maintain the stability of the compound.
properties
IUPAC Name |
4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-5(2)12-8-6(4)7(9)10-3-11-8/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOBKTVPACQCBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302738 | |
Record name | 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine | |
CAS RN |
108831-68-1 | |
Record name | 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine?
A: While the provided abstract doesn't detail the specific spectroscopic data, it confirms that the structures of the newly synthesized compounds, all derived from 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine, were confirmed using microanalysis, IR, 1H NMR, and mass spectrometry. [] This suggests that these techniques were also likely used to characterize the starting material itself.
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